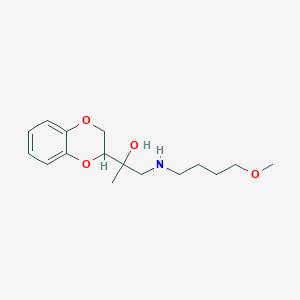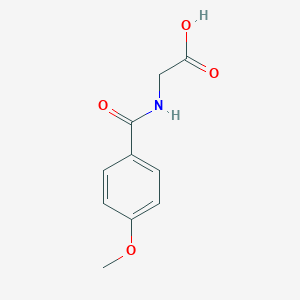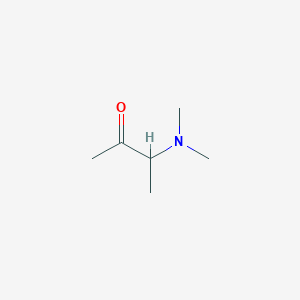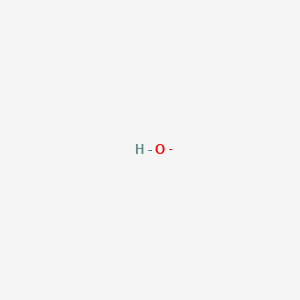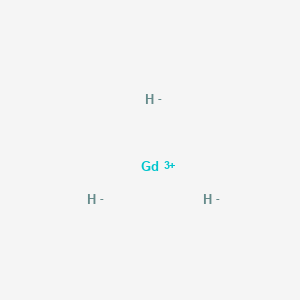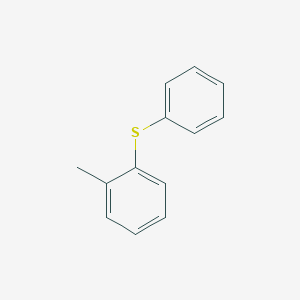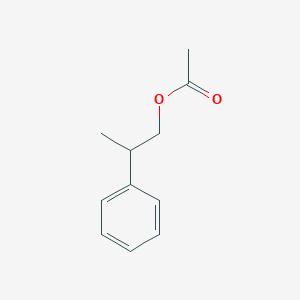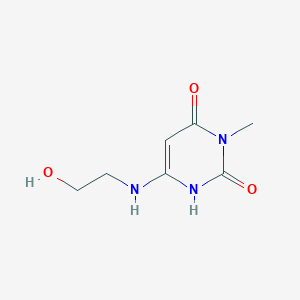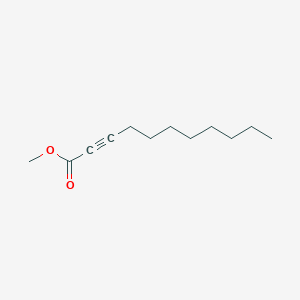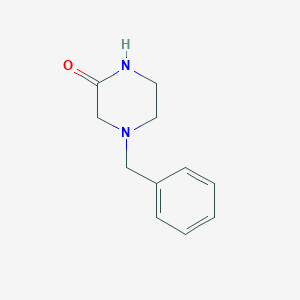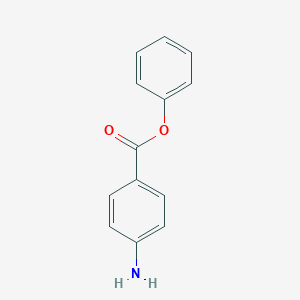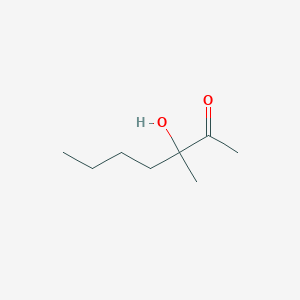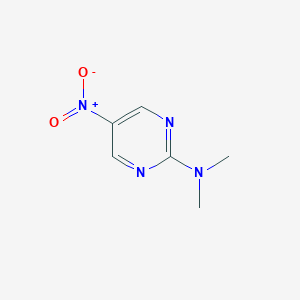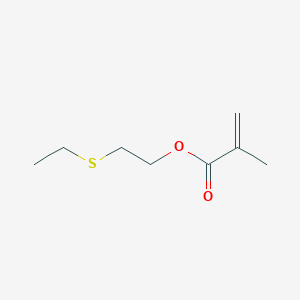
Anisole chromium tricarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole chromium tricarbonyl, also known as Cr(CO)3C6H5OCH3, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow-orange powder that is soluble in organic solvents such as benzene, toluene, and chloroform. Anisole chromium tricarbonyl has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of anisole chromium tricarbonyl is not well understood. However, it is believed that the compound acts as a source of chromium in catalytic reactions. The chromium center in anisole chromium tricarbonyl is highly reactive and can form a range of coordination complexes with other molecules. This flexibility in coordination chemistry makes anisole chromium tricarbonyl a versatile catalyst for a range of reactions.
Biochemische Und Physiologische Effekte
Anisole chromium tricarbonyl has been found to exhibit a range of biochemical and physiological effects. In particular, the compound has been shown to have anti-tumor properties. Studies have shown that anisole chromium tricarbonyl can inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Anisole chromium tricarbonyl has several advantages for use in lab experiments. The compound is stable and easy to handle, making it a convenient catalyst for a range of reactions. Anisole chromium tricarbonyl is also relatively inexpensive, making it an attractive option for researchers on a tight budget.
However, anisole chromium tricarbonyl has some limitations for use in lab experiments. The compound is highly toxic and can be dangerous if not handled properly. Researchers must take appropriate precautions when working with anisole chromium tricarbonyl to ensure their safety.
Zukünftige Richtungen
There are several future directions for research on anisole chromium tricarbonyl. One promising area of research is in the development of new catalytic reactions using anisole chromium tricarbonyl. Researchers are also interested in exploring the anti-tumor properties of anisole chromium tricarbonyl further. Additionally, there is potential for the use of anisole chromium tricarbonyl in the synthesis of novel materials with unique properties.
Conclusion
Anisole chromium tricarbonyl is a promising compound with potential applications in a range of fields of science. The compound exhibits excellent catalytic activity and has been found to have anti-tumor properties. While anisole chromium tricarbonyl has some limitations for use in lab experiments, its advantages make it an attractive option for researchers. There are several future directions for research on anisole chromium tricarbonyl, and continued research on this compound is likely to yield exciting new discoveries in the years to come.
Synthesemethoden
Anisole chromium tricarbonyl can be synthesized through the reaction of chromium hexacarbonyl with anisole. The reaction takes place in the presence of a catalyst such as copper powder or copper(I) chloride. The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Anisole chromium tricarbonyl has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of catalysis. Anisole chromium tricarbonyl has been found to exhibit excellent catalytic activity in a range of reactions, including the oxidation of alcohols and the hydroformylation of olefins.
Eigenschaften
CAS-Nummer |
12116-44-8 |
|---|---|
Produktname |
Anisole chromium tricarbonyl |
Molekularformel |
C10H8CrO4 |
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
InChI-Schlüssel |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Kanonische SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Andere CAS-Nummern |
12116-44-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



